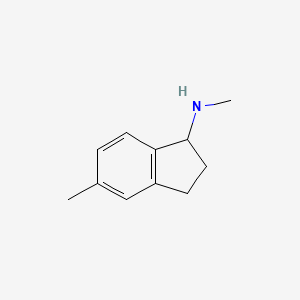
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This compound features a fused bicyclic structure with an amine group, which contributes to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the desired indene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of more saturated indene derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indene ring structure allows the compound to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-inden-1-one: A closely related compound with a ketone group instead of an amine.
2,6-dimethyl-2,3-dihydro-1H-inden-1-one: Another similar compound with a different functional group.
Uniqueness
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and the presence of an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-3-5-10-9(7-8)4-6-11(10)12-2/h3,5,7,11-12H,4,6H2,1-2H3 |
InChI-Schlüssel |
RKXUXLOARWOWRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


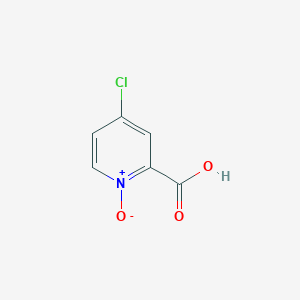
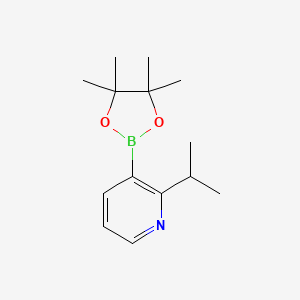
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)

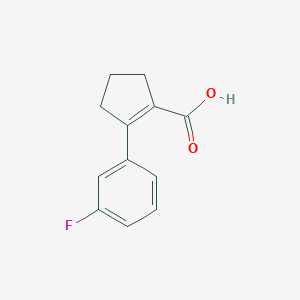

![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
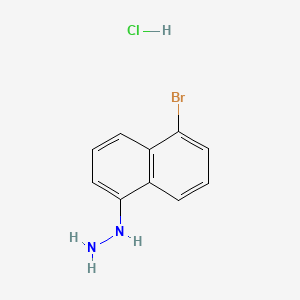
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)

